molecular formula C12H14ClN3O2 B12756820 4H-1,4-Benzodiazepine-4-acetamide, 7-chloro-1,2,3,5-tetrahydro-3-methyl-2-oxo-, (3S)- CAS No. 258849-93-3

4H-1,4-Benzodiazepine-4-acetamide, 7-chloro-1,2,3,5-tetrahydro-3-methyl-2-oxo-, (3S)-

Cat. No.: B12756820
CAS No.: 258849-93-3
M. Wt: 267.71 g/mol
InChI Key: ICOQLEJQWCOQLI-ZETCQYMHSA-N
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Description

4H-1,4-Benzodiazepine-4-acetamide, 7-chloro-1,2,3,5-tetrahydro-3-methyl-2-oxo-, (3S)- is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,4-Benzodiazepine-4-acetamide, 7-chloro-1,2,3,5-tetrahydro-3-methyl-2-oxo-, (3S)- typically involves the cyclization of aminobenzophenones. One common method includes the acylation of 5-chloro-2-(methylamino) benzophenone with bromoacetyl chloride, followed by an intramolecular cyclization reaction . The reaction conditions often involve the use of solvents like N-methyl-2-pyrrolidone (NMP) and a mixture of methanol and water.

Industrial Production Methods

In industrial settings, continuous flow chemistry is employed to synthesize benzodiazepines efficiently. This method allows for the precise control of reaction conditions and the production of high-purity compounds . The flow synthesis involves a combination of nucleophilic aromatic substitution (S_NAr) reactions and cyclocondensation processes.

Chemical Reactions Analysis

Types of Reactions

4H-1,4-Benzodiazepine-4-acetamide, 7-chloro-1,2,3,5-tetrahydro-3-methyl-2-oxo-, (3S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzodiazepine ring.

    Substitution: Halogenation and other substitution reactions can introduce new functional groups to the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine and bromine .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce halogenated benzodiazepines .

Scientific Research Applications

4H-1,4-Benzodiazepine-4-acetamide, 7-chloro-1,2,3,5-tetrahydro-3-methyl-2-oxo-, (3S)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-1,4-Benzodiazepine-4-acetamide, 7-chloro-1,2,3,5-tetrahydro-3-methyl-2-oxo-, (3S)- involves binding to the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to a calming effect on the brain and body . The compound’s molecular targets include GABA_A receptors, which play a crucial role in regulating neuronal excitability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-1,4-Benzodiazepine-4-acetamide, 7-chloro-1,2,3,5-tetrahydro-3-methyl-2-oxo-, (3S)- is unique due to its specific molecular structure, which may confer distinct pharmacological properties compared to other benzodiazepines

Properties

CAS No.

258849-93-3

Molecular Formula

C12H14ClN3O2

Molecular Weight

267.71 g/mol

IUPAC Name

2-[(3S)-7-chloro-3-methyl-2-oxo-3,5-dihydro-1H-1,4-benzodiazepin-4-yl]acetamide

InChI

InChI=1S/C12H14ClN3O2/c1-7-12(18)15-10-3-2-9(13)4-8(10)5-16(7)6-11(14)17/h2-4,7H,5-6H2,1H3,(H2,14,17)(H,15,18)/t7-/m0/s1

InChI Key

ICOQLEJQWCOQLI-ZETCQYMHSA-N

Isomeric SMILES

C[C@H]1C(=O)NC2=C(CN1CC(=O)N)C=C(C=C2)Cl

Canonical SMILES

CC1C(=O)NC2=C(CN1CC(=O)N)C=C(C=C2)Cl

Origin of Product

United States

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